molecular formula C8H8N4 B1486338 5-(1H-Pyrazol-1-yl)pyridin-2-amine CAS No. 1152839-05-8

5-(1H-Pyrazol-1-yl)pyridin-2-amine

Cat. No. B1486338
M. Wt: 160.18 g/mol
InChI Key: AMVJVIUMELWNLT-UHFFFAOYSA-N
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Description

“5-(1H-Pyrazol-1-yl)pyridin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “5-(1H-Pyrazol-1-yl)pyridin-2-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(1H-Pyrazol-1-yl)pyridin-2-amine” are not available, it’s known that pyrazole-based ligands can coordinate to metals . This property makes them useful in various applications, including catalytic processes .

Scientific Research Applications

  • Summary of Application: Pyrazole-based ligands, such as “5-(1H-Pyrazol-1-yl)pyridin-2-amine”, have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone .
  • Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . For evaluating the catalytic activity, the experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
  • Results or Outcomes: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Future Directions

Pyrazole-based ligands, such as “5-(1H-Pyrazol-1-yl)pyridin-2-amine”, have gained tremendous attention due to their various applications . They can be used in biological transformation, as biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, antibiotic agents, and agents for the formation of metal organic frameworks . Therefore, they can be used as a model for further developments in these areas .

properties

IUPAC Name

5-pyrazol-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVJVIUMELWNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651424
Record name 5-(1H-Pyrazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Pyrazol-1-yl)pyridin-2-amine

CAS RN

1152839-05-8
Record name 5-(1H-Pyrazol-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Cui, M Tran-Dubé, H Shen, M Nambu… - Journal of medicinal …, 2011 - ACS Publications
Because of the critical roles of aberrant signaling in cancer, both c-MET and ALK receptor tyrosine kinases are attractive oncology targets for therapeutic intervention. The cocrystal …
Number of citations: 945 pubs.acs.org
JJ Cui, M Tran-Dubtie, H Shen, M Nambu, PP Kung… - pka-inhibitor.com
in cancer, both c-MET and ALK receptor tyrosine kinases are attractive oncology targets for therapeutic intervention. The cocrystal structure of 3 (PHA-665752), bound to c-MET kinase …
Number of citations: 0 pka-inhibitor.com

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